

Application Notes & Protocols: Cell-Based Assays Using N-Methyl-DL-Leucine Hydrochloride

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Compound of Interest

Compound Name:	<i>N-Me-dl-leu-oh HCl</i>
CAS No.:	2215857-49-9; 2566-33-8; 66866-69-1
Cat. No.:	B2582411

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Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Compound Profile: N-Methyl-DL-leucine hydrochloride (CAS: 2566-33-8)

Mechanistic Rationale & Chemical Profiling

N-Methyl-DL-leucine hydrochloride is a synthetically modified, unnatural amino acid derivative where the primary

-amino group of leucine is substituted with a methyl group. The hydrochloride salt formulation ensures high aqueous solubility, making it highly compatible with in vitro cell culture media^[1].

In cell-based assays and drug development, this compound serves as a critical structural probe due to two distinct biophysical consequences of N-methylation:

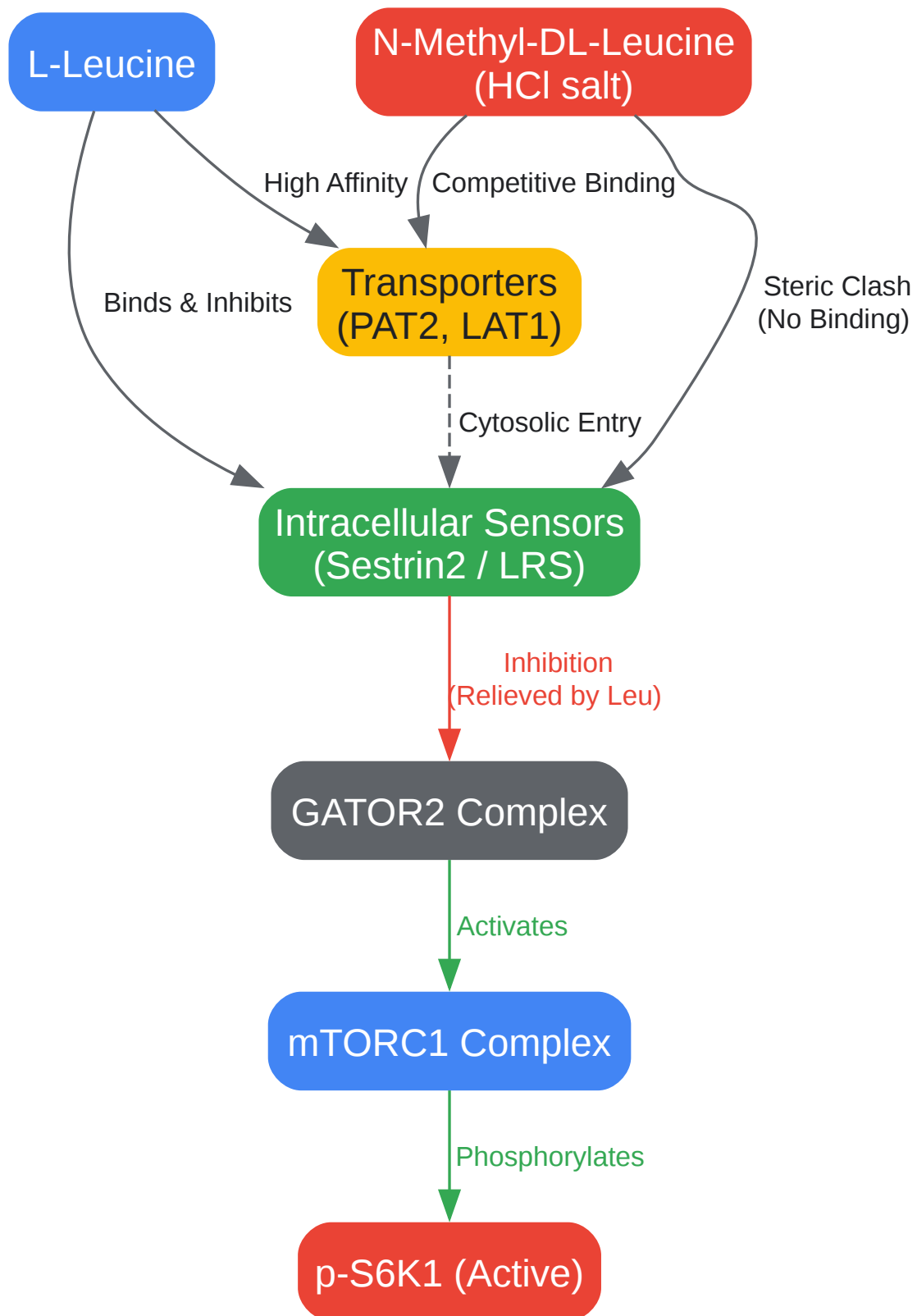
- **Steric Occlusion:** The added methyl group creates steric bulk that disrupts highly specific lock-and-key interactions found in intracellular nutrient sensors. For instance, while wild-type

L-leucine is the primary activator of the mTORC1 signaling pathway via sensors like Leucyl-tRNA synthetase (LRS) and Sestrin2, N-methyl-leucine cannot properly dock into these binding pockets, making it an excellent negative control or competitive probe for mTORC1 activation[1].

- **Altered Transport Kinetics:** N-methylation significantly alters the compound's affinity for amino acid transporters. In proton-coupled amino acid transporters (e.g., PAT2) and Na⁺-independent synaptosomal uptake systems, N-methyl-leucine acts as a competitive inhibitor, allowing researchers to isolate and study specific transport mechanisms without triggering downstream metabolic cascades[2][3].
- **Proteolytic Stability in Drug Design:** In peptide engineering, incorporating N-methyl-leucine prevents proteolytic cleavage. This strategy is famously used in the development of cyclosporin analogs (e.g., NIM811), where modifying the N-methyl-leucine residues abolishes immunosuppressive calcineurin binding while retaining potent antiviral cyclophilin binding[4].

Signaling Pathway & Transport Visualization

The following diagram illustrates the mechanistic divergence between wild-type L-Leucine and N-Methyl-DL-Leucine at the cellular membrane and within the cytosol.



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Mechanistic divergence of L-Leucine vs. N-Methyl-DL-Leucine in transport and mTORC1 activation.

Protocol I: mTORC1 Steric Probing Assay (Phospho-S6K1 Readout)

Objective: To utilize N-methyl-DL-leucine as a structural probe to validate the steric requirements of the Sestrin2/mTORC1 activation axis.

Experimental Causality & Logic

mTORC1 is acutely sensitive to intracellular leucine concentrations. By starving cells of amino acids and subsequently re-feeding them with either L-leucine or N-methyl-DL-leucine, researchers can isolate the specific hydrogen-bonding and steric constraints required to relieve Sestrin2-mediated inhibition of GATOR2.

Step-by-Step Methodology

- Cell Preparation: Seed HEK293T cells in 6-well plates and culture until 70-80% confluent in standard DMEM (10% FBS).
- Amino Acid Starvation:
 - Action: Wash cells twice with PBS and incubate in custom amino acid-free DMEM (supplemented with 10% dialyzed FBS) for exactly 50 minutes.
 - Causality: This depletes intracellular leucine pools, ensuring basal mTORC1 activity is fully suppressed. The 50-minute window is critical; shorter times leave residual leucine, while longer times induce severe autophagy that confounds signaling readouts.
- Compound Re-feeding:
 - Action: Spike the starvation media with either 400 μ M L-Leucine (Positive Control) or 400 μ M N-Methyl-DL-leucine hydrochloride. Incubate for 15 minutes.
- Lysis & Harvesting:

- Action: Rapidly wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP).
- Causality: Immediate cooling halts kinase/phosphatase activity, preserving the transient phosphorylation state of downstream targets.
- Immunoblotting: Run lysates on SDS-PAGE. Probe for Phospho-p70 S6 Kinase (Thr389) as the primary readout for mTORC1 activity, using Total S6K1 and -actin as loading controls.

Self-Validating Controls

- Vehicle Control (Starved + PBS): Must show absent or near-zero p-S6K1 signal to validate successful starvation.
- Racemic Consideration: Because N-methyl-DL-leucine is a racemic mixture, ensure the concentration used accounts for the fact that only the L-enantiomer is biologically relevant to mammalian Sestrin2.

Protocol II: Competitive Amino Acid Transport Kinetics

Objective: To evaluate the competitive inhibitory profile of N-methyl-DL-leucine against wild-type leucine transport via proton-coupled amino acid transporters (e.g., PAT2).

Experimental Causality & Logic

The

-amino group is critical for substrate recognition by many transporters. By competing radiolabeled L-[14C]-leucine with an excess of unlabeled N-methyl-DL-leucine, the transport dependency on the primary amine can be quantified[2].

Step-by-Step Methodology

- Cell Preparation: Use a validated expression system, such as *Xenopus laevis* oocytes microinjected with PAT2 cRNA, or a mammalian cell line overexpressing the target transporter[3].

- Buffer Optimization:
 - Action: Prepare a Na⁺-free transport buffer adjusted to pH 5.5.
 - Causality: Transporters like PAT2 are proton-coupled and operate optimally at acidic pH. Removing sodium eliminates background noise from ubiquitous Na⁺-dependent transporters (e.g., SNAT2), isolating the specific transport mechanism[3].
- Uptake Phase:
 - Action: Incubate cells in the transport buffer containing 100 μM L-[14C]-leucine, in the presence or absence of 10 mM N-methyl-DL-leucine hydrochloride for 10 minutes at room temperature.
- Termination:
 - Action: Halt transport by rapidly washing the cells three times with ice-cold, isotope-free transport buffer.
 - Causality: The temperature drop rigidifies the membrane and arrests transporter conformational changes, trapping the internalized radioligand.
- Quantification: Lyse the cells in 1% SDS and measure intracellular accumulation using liquid scintillation counting.

Quantitative Data Synthesis

The following table summarizes the expected biophysical and signaling parameters when substituting wild-type L-Leucine with N-Methyl-DL-leucine hydrochloride in cell-based systems.

Parameter / Assay Type	Wild-Type L-Leucine	N-Methyl-DL-Leucine HCl	Mechanistic Implication
mTORC1 Activation (p-S6K1 Thr389)	+++++ (Potent Activator)	- (No Activation)	Steric clash prevents binding to Sestrin2/LRS.
PAT2 Transporter Affinity (/)	High Affinity (~ 150 μ M)	Competitive Inhibitor	N-methylation alters, but does not abolish, transporter pore recognition.
Synaptosomal Uptake Inhibition	Strong Inhibition	Weak/No Inhibition	The unsubstituted -amino group is indispensable for synaptosomal transport sites.
Proteolytic Stability (Peptide Form)	Low (Rapidly cleaved)	High (Resistant)	N-methylation shields the peptide bond from enzymatic hydrolysis.

References

1.[1] N-Methylleucine chemical properties and structure - Benchchem. Available at: 2.[2] Structural requirements for amino acid inhibition of synaptosomal amino acid uptake - CORE. Available at: 3.[3] Substrate specificity and functional characterisation of the H⁺/amino acid transporter rat PAT2 (Slc36a2) - PMC. Available at: 4.[4] Curing a viral infection by targeting the host: The example of cyclophilin inhibitors - PMC. Available at:

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